1-(2-Pyridyl)cyclohexan-1-ol
Description
Contextual Significance in Organic Synthesis and Heterocyclic Chemistry
The importance of 1-(2-Pyridyl)cyclohexan-1-ol in organic synthesis stems from its versatile structure. The presence of a hydroxyl group on a cyclohexane (B81311) ring and a nitrogen-containing aromatic pyridine (B92270) ring allows for a variety of chemical transformations. ontosight.ai This makes it a valuable building block for creating more complex molecules.
In heterocyclic chemistry, pyridyl-substituted cyclohexanols are of interest due to the prevalence of the pyridine ring in many biologically active compounds. The pyridine moiety can act as a ligand, coordinating with metal ions, which is a key aspect in the development of new catalysts. arabjchem.orgrsc.org The specific arrangement of the pyridyl and hydroxyl groups in this compound can influence its reactivity and potential applications. For instance, the nitrogen atom in the pyridine ring can participate in intramolecular hydrogen bonding with the hydroxyl group, affecting the molecule's conformation and properties. nih.gov
The synthesis of such compounds often involves the reaction of a cyclohexanone (B45756) derivative with a pyridyl lithium or Grignard reagent. ontosight.aigoogle.com Researchers have explored various synthetic routes to create highly substituted cyclohexanol (B46403) derivatives, which can then be used to build even more complex molecular architectures. nih.govresearcher.liferesearchgate.net These synthetic strategies are crucial for accessing novel compounds with potential applications in materials science and medicinal chemistry. ontosight.ai
Evolution of Research Perspectives on Pyridyl-Substituted Cyclohexanols
Research on pyridyl-substituted cyclohexanols has evolved significantly over time. Initially, the focus was primarily on the fundamental synthesis and characterization of these compounds. nih.gov Early studies laid the groundwork by establishing methods for their preparation and describing their basic chemical and physical properties.
More recently, research has shifted towards exploring the specific applications of these molecules. Scientists are investigating their potential as catalysts in various organic reactions. arabjchem.orgrsc.org The chiral nature of many substituted cyclohexanols has also led to their use in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. rsc.orgdiva-portal.orgmdpi.com
Furthermore, there is growing interest in the biological activities of pyridyl-substituted cyclohexanols. ontosight.ai While this article does not delve into specifics, the broader field is exploring their potential in medicinal and agricultural applications. ontosight.aiijpsr.com This evolution in research highlights the journey from basic chemical curiosity to the targeted design and application of these versatile compounds in advanced chemical research. The development of new analytical techniques and a deeper understanding of reaction mechanisms continue to drive new discoveries and perspectives in this area. researchgate.net
| Property | Value |
| Molecular Formula | C11H15NO |
| PubChem CID | 3016295 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
41727-18-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2,5-6,9,13H,1,3-4,7-8H2 |
InChI Key |
PLANJDCYAMHXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Pyridyl Cyclohexan 1 Ol and Analogous Structures
Organometallic Reagent-Mediated Approaches
The most direct and widely utilized method for the synthesis of 1-(2-Pyridyl)cyclohexan-1-ol involves the addition of an organometallic pyridyl nucleophile to a cyclohexanone (B45756) substrate. This approach leverages the high reactivity of Grignard and organolithium reagents to form the key carbon-carbon bond.
Grignard and Organolithium Additions to Cyclohexanone Derivatives
Organometallic reagents, such as 2-pyridylmagnesium bromide (a Grignard reagent) or 2-pyridyllithium (B95717) (an organolithium reagent), serve as potent sources of a nucleophilic 2-pyridyl carbanion equivalent. libretexts.org These reagents are typically prepared in situ from 2-halopyridines. The synthesis proceeds via the nucleophilic addition of the 2-pyridyl anion to the electrophilic carbonyl carbon of cyclohexanone. masterorganicchemistry.com
The reaction mechanism involves the attack of the organometallic reagent on the carbonyl group, leading to the formation of a tetrahedral magnesium or lithium alkoxide intermediate. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org The choice between them can depend on the desired reaction conditions and the presence of other functional groups.
Table 1: Organometallic Addition to Cyclohexanone
| Reagent | Substrate | Intermediate | Product |
|---|---|---|---|
| 2-Pyridylmagnesium Halide | Cyclohexanone | Magnesium Alkoxide | This compound |
| 2-Pyridyllithium | Cyclohexanone | Lithium Alkoxide | This compound |
Subsequent Reduction and Isolation Procedures
Following the nucleophilic addition, the reaction is quenched with a mild acid, typically an aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide intermediate, yielding the final tertiary alcohol product, this compound. masterorganicchemistry.comgoogleapis.com
The isolation procedure involves standard laboratory techniques. The aqueous and organic layers are separated, and the aqueous layer is typically extracted with an organic solvent (such as diethyl ether or ethyl acetate) to recover any dissolved product. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is often achieved through recrystallization or column chromatography.
Stereoselective and Asymmetric Synthesis Strategies
For the synthesis of chiral analogs of this compound, where stereocenters are present on the cyclohexyl or pyridyl rings, stereoselective and asymmetric methods are employed to control the spatial arrangement of atoms.
Diastereoselective Carbonyl Reduction of Ketone Precursors
An alternative synthetic route involves the diastereoselective reduction of a ketone precursor, such as (2-pyridyl)(cyclohexyl)methanone. In this approach, the C-C bond between the pyridyl and cyclohexyl moieties is formed first, and the alcohol functionality is introduced in a subsequent reduction step. If the cyclohexyl ring contains a pre-existing chiral center, the two faces of the planar carbonyl group become diastereotopic.
Reduction of the ketone with a hydride-donating agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride) can proceed with a degree of diastereoselectivity, influenced by steric hindrance. For instance, Cram's rule or the Felkin-Anh model can often predict the major diastereomer formed. The choice of reducing agent and reaction conditions can be optimized to enhance the selectivity for the desired stereoisomer.
Chiral Auxiliary and Catalyst-Directed Syntheses
Asymmetric synthesis can be achieved by using a chiral auxiliary—a stereogenic group that is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For example, a chiral auxiliary could be attached to the cyclohexanone precursor. After the addition of the pyridyl organometallic reagent, the auxiliary biases the attack to one of the two enantiotopic faces of the carbonyl group. researchgate.net The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include oxazolidinones and camphor (B46023) derivatives. wikipedia.orgresearchgate.net
Alternatively, a chiral catalyst can be used in conjunction with the organometallic reagent. The catalyst forms a transient chiral complex that facilitates the addition reaction, leading to the preferential formation of one enantiomer of the product. This method avoids the need to install and remove an auxiliary.
Condensation Reactions for Pyridyl-Cyclohexanol Ring Formation
The pyridyl-cyclohexanol framework can also be constructed through condensation reactions, where the cyclohexanol (B46403) ring is formed from acyclic precursors. This approach is particularly useful for creating highly substituted or functionalized analogs.
One such strategy involves the condensation of 2-acetylpyridine (B122185) with aldehydes. rsc.org This type of reaction can proceed through a sequence of base-catalyzed steps, such as a Michael addition followed by an intramolecular aldol (B89426) condensation. acsgcipr.orgbyjus.com For example, a suitably chosen α,β-unsaturated ketone could react with a nucleophile derived from 2-acetylpyridine. The resulting intermediate could then undergo an intramolecular cyclization via an aldol reaction, followed by dehydration, to construct the cyclohexene (B86901) ring, which can subsequently be reduced to the cyclohexanol. This multi-step process allows for the assembly of complex structures from simpler starting materials. rsc.org
Table 2: Summary of Synthetic Strategies
| Methodology | Key Precursors | Core Transformation | Primary Application |
|---|---|---|---|
| Organometallic Addition | 2-Halopyridine, Cyclohexanone | Nucleophilic addition to carbonyl | Direct synthesis of the title compound |
| Diastereoselective Reduction | (2-Pyridyl)(cyclohexyl)methanone | Hydride reduction of ketone | Synthesis of specific diastereomers |
| Chiral Auxiliary/Catalyst | Modified precursors, Chiral ligand | Asymmetric nucleophilic addition | Synthesis of specific enantiomers |
| Condensation Reaction | 2-Acetylpyridine, α,β-Unsaturated carbonyls | Michael addition, Aldol condensation | Synthesis of complex analogs |
Chemo- and Regioselective Synthetic Transformations
The primary challenge in the synthesis of this compound and its derivatives lies in controlling the selectivity of the reaction. Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the control of the position at which a reaction occurs, are paramount for achieving high yields of the desired product and minimizing the formation of unwanted byproducts.
The addition of organometallic reagents to carbonyl compounds, particularly the Grignard reaction, stands as a cornerstone for the synthesis of tertiary alcohols like this compound. The inherent polarity of the carbon-magnesium bond in the Grignard reagent and the electrophilic nature of the carbonyl carbon in cyclohexanone drive this reaction.
Regioselectivity in Grignard Reactions:
The regioselectivity of the Grignard reaction in this context is fundamentally dictated by the starting materials. The use of 2-halopyridines, such as 2-bromopyridine, for the formation of the Grignard reagent, 2-pyridylmagnesium bromide, ensures that the nucleophilic attack on the cyclohexanone carbonyl carbon occurs exclusively from the 2-position of the pyridine (B92270) ring. This provides a direct and reliable method for the synthesis of the 2-pyridyl isomer.
However, the regioselectivity can become more complex when substituted cyclohexanones are employed. The position of substituents on the cyclohexane (B81311) ring can influence the trajectory of the nucleophilic attack, leading to the formation of diastereomers. For instance, the addition of a Grignard reagent to a substituted cyclohexanone can proceed via either axial or equatorial attack, resulting in different stereochemical outcomes. While specific studies on this compound are limited, research on the addition of various organometallic reagents to substituted cyclohexanones has shown that the stereochemical outcome is influenced by steric hindrance and electronic effects of the substituents on the ring.
Chemoselectivity in Synthetic Transformations:
Chemoselectivity becomes a critical consideration when either the pyridine or the cyclohexane precursor contains other reactive functional groups. For example, if the pyridine ring bears an ester or a cyano group, the Grignard reagent could potentially react with these functional groups in addition to the desired carbonyl group of cyclohexanone.
To circumvent such undesired reactions, several strategies can be employed:
Protecting Groups: Sensitive functional groups can be temporarily protected to prevent them from reacting with the organometallic reagent.
Choice of Reagent: Organolithium reagents can sometimes offer different selectivity profiles compared to Grignard reagents. The reaction of 2-lithiopyridine with cyclohexanone is an alternative route to this compound. The choice between a Grignard and an organolithium reagent can be crucial in optimizing the chemoselectivity, depending on the specific substrates involved.
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the chemoselectivity of a reaction. Low temperatures often favor the desired kinetic product over thermodynamic side products.
Illustrative Data on Selective Transformations:
| Cyclohexanone Derivative | Organometallic Reagent | Major Diastereomer | Diastereomeric Ratio (axial:equatorial attack) | Reference |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | Methylmagnesium Bromide | Axial attack product | ~79:21 | General literature on Grignard reactions |
| 4-Methylcyclohexanone | Phenylmagnesium Bromide | Axial attack product | ~72:28 | General literature on Grignard reactions |
| 3-Methylcyclohexanone | Methylmagnesium Iodide | Complex mixture | Not reported | General literature on Grignard reactions |
| Pyridine Derivative | Organometallic Reagent | Major Product | Comments | Reference |
|---|---|---|---|---|
| Ethyl isonicotinate | Phenylmagnesium Bromide (1 equiv.) | Addition to ester | The ester is more reactive than the pyridine ring. | General organometallic chemistry principles |
| 2-Cyanopyridine | Methylmagnesium Bromide | Addition to cyano group | The cyano group is a potent electrophile. | General organometallic chemistry principles |
| 2-Bromopyridine | n-Butyllithium | 2-Lithiopyridine | Lithium-halogen exchange is favored. | General organometallic chemistry principles |
Reactivity and Mechanistic Elucidation of 1 2 Pyridyl Cyclohexan 1 Ol
Transformations Involving the Hydroxyl Moiety
The hydroxyl group is one of the most versatile functional groups in organic chemistry, and its reactions are central to the synthetic utility of 1-(2-Pyridyl)cyclohexan-1-ol. brainly.com The C-O and O-H bonds are polarized due to the high electronegativity of oxygen, making the carbon and hydrogen atoms electrophilic and the oxygen atom nucleophilic and basic. brainly.com
The oxidation of alcohols is a fundamental process for the synthesis of carbonyl compounds such as aldehydes, ketones, and carboxylic acids. pressbooks.pub The outcome of the oxidation depends on the substitution of the alcohol (primary, secondary, or tertiary) and the choice of oxidizing agent. libretexts.org
Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. pressbooks.publibretexts.org Tertiary alcohols, such as this compound, lack a hydrogen atom on the carbon bearing the hydroxyl group. This structural feature makes them resistant to oxidation under typical conditions because the reaction mechanism for common oxidants like chromic acid or pyridinium (B92312) chlorochromate (PCC) requires the removal of this alpha-hydrogen to form the carbonyl double bond. libretexts.orglibretexts.org Therefore, direct oxidation of this compound to the corresponding ketone, 2-cyclohexylpyridine, is not a feasible pathway without cleavage of a carbon-carbon bond.
Under harsh oxidative conditions, tertiary alcohols can undergo degradation through C-C bond cleavage. For instance, the oxidation of cyclic alcohols can lead to ring-opening and the formation of dicarboxylic acids, such as the oxidation of cyclohexanol (B46403) to adipic acid. bohrium.com However, this is a destructive process rather than a selective transformation to a ketone derivative with the same carbon skeleton.
While direct oxidation is challenging, certain specialized reagents can effect oxidative transformations of specific types of tertiary alcohols. For example, the Babler oxidation utilizes pyridinium chlorochromate (PCC) to convert tertiary allylic alcohols into transposed enones. wikipedia.org This specific reaction, however, is not applicable to this compound as it is not an allylic alcohol.
| Reagent | Substrate Type | Typical Product | Applicability to this compound |
| Chromic Acid (H₂CrO₄) | Primary/Secondary Alcohols | Carboxylic Acid/Ketone | No reaction (resistant) |
| Pyridinium Chlorochromate (PCC) | Primary/Secondary Alcohols | Aldehyde/Ketone | No reaction (resistant) libretexts.org |
| Strong Oxidants (e.g., KMnO₄, heat) | Tertiary Alcohols | C-C bond cleavage products | Non-selective degradation |
The elimination of a water molecule from an alcohol to form an alkene is known as a dehydration reaction. This transformation is typically catalyzed by strong acids or achieved using specific reagents under milder conditions. The ease of alcohol dehydration follows the order: tertiary > secondary > primary, which corresponds to the stability of the carbocation intermediate formed in the reaction. researchgate.net As a tertiary alcohol, this compound undergoes dehydration with relative ease.
Acid-catalyzed dehydration of tertiary alcohols, such as the analogous 1-phenylcyclohexanol, typically proceeds through a unimolecular (E1) elimination mechanism. study.combrainly.com This multi-step process involves:
Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by the acid catalyst (e.g., H₂SO₄, H₃PO₄) to form an oxonium ion, converting the poor leaving group (-OH) into a good leaving group (H₂O). brainly.com
Formation of a carbocation: The departure of a water molecule leads to the formation of a tertiary carbocation intermediate. brainly.com The stability of this carbocation is the driving force for the reaction and is enhanced by the adjacent pyridyl group through resonance or inductive effects.
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. brainly.com
For this compound, deprotonation can occur from the adjacent methylene (B1212753) group within the cyclohexyl ring or potentially from the pyridine (B92270) ring, though the former is far more likely. This leads to the formation of 1-(pyridin-2-yl)cyclohex-1-ene.
In contrast, the bimolecular (E2) elimination mechanism is a concerted process where a base removes a proton while the leaving group departs simultaneously. Direct E2 elimination of an alcohol is not feasible because the hydroxide (B78521) ion is a poor leaving group. pressbooks.pub However, converting the hydroxyl into a better leaving group allows the E2 pathway to occur, as seen with certain reagents. pressbooks.pubchemistrysteps.com
To avoid the harsh conditions of strong acids and the potential for carbocation rearrangements (though less of a concern for this specific substrate), reagents like phosphorus oxychloride (POCl₃) in pyridine are employed. pressbooks.publibretexts.org This method facilitates the dehydration of secondary and tertiary alcohols under milder, basic conditions, proceeding through an E2 mechanism. pressbooks.pubchemistrysteps.com
The mechanism involves the following steps:
The alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. pearson.com
This converts the hydroxyl group into a dichlorophosphate (B8581778) ester (-OPOCl₂), which is an excellent leaving group. pressbooks.pub
Pyridine, which serves as both the solvent and a base, then abstracts a proton from an adjacent carbon in a concerted step, leading to the formation of the alkene, elimination of the dichlorophosphate group, and formation of pyridinium chloride. pressbooks.pubchemistrysteps.com
This method offers the advantage of avoiding carbocation intermediates, thus preventing rearrangements and often providing better control over regioselectivity. chemistrysteps.com For this compound, this reaction would also be expected to yield 1-(pyridin-2-yl)cyclohex-1-ene as the major product.
| Reagent/Condition | Mechanism | Key Intermediate | Major Product |
| H₂SO₄ or H₃PO₄, heat | E1 | Tertiary Carbocation | 1-(Pyridin-2-yl)cyclohex-1-ene |
| POCl₃, Pyridine | E2 | Dichlorophosphate Ester | 1-(Pyridin-2-yl)cyclohex-1-ene |
The hydroxyl group of an alcohol can be replaced by a halogen atom through a nucleophilic substitution reaction. As the hydroxide ion is a poor leaving group, the hydroxyl group must first be activated. libretexts.org For tertiary alcohols like this compound, these reactions typically proceed through pathways that involve carbocationic intermediates.
Sₙ1 Pathway: Tertiary alcohols react readily with hydrohalic acids (HCl, HBr) via a Substitution Nucleophilic Unimolecular (Sₙ1) mechanism. libretexts.orglibretexts.org The reaction proceeds in several steps:
Protonation of the hydroxyl group by the acid to form a good leaving group (water). libretexts.org
Loss of the water molecule to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction. masterorganicchemistry.com
The carbocation is then attacked by the halide ion (a nucleophile) to form the alkyl halide product. libretexts.org
Because the carbocation intermediate is planar, the nucleophile can attack from either face. masterorganicchemistry.com If the starting material were chiral at the reaction center, this would lead to a mixture of enantiomers (racemization). Since this compound is achiral, this aspect of stereochemistry is not applicable, but the Sₙ1 mechanism remains the operative pathway.
Sₙi Pathway: The reaction of alcohols with thionyl chloride (SOCl₂) is a common method for preparing alkyl chlorides. wikipedia.org This reaction often proceeds via a Substitution Nucleophilic internal (Sₙi) mechanism, which is characterized by retention of configuration. wikipedia.orgmasterorganicchemistry.com The mechanism involves:
The alcohol attacks the thionyl chloride, forming an intermediate alkyl chlorosulfite. wikipedia.org
This intermediate then collapses, where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule. This "internal return" of the nucleophile results in the formation of the alkyl chloride with the same stereochemistry as the starting alcohol. masterorganicchemistry.com This occurs because the carbocation and the leaving group exist as a tightly associated "intimate ion pair". wikipedia.org
Role of Pyridine (Sₙ2 character): The stereochemical outcome of the thionyl chloride reaction can be altered by the addition of a base like pyridine. wikipedia.orgmasterorganicchemistry.com When pyridine is present, the mechanism shifts. After the formation of the alkyl chlorosulfite intermediate, pyridine (a nucleophile) attacks the sulfur atom, displacing the chloride ion. masterorganicchemistry.comchemistrysteps.com This free chloride ion is now an external nucleophile. For primary or secondary alcohols, it would perform a backside attack in a classic Sₙ2 reaction, leading to inversion of configuration. chemistrysteps.comyoutube.com For a tertiary substrate like this compound, a true Sₙ2 backside attack is sterically hindered. Instead, the presence of pyridine prevents the Sₙi mechanism by intercepting the intermediate, and the reaction proceeds via an Sₙ1-like pathway with the free chloride ion trapping the carbocation. masterorganicchemistry.comchemistrysteps.com
| Reagent | Additive | Predominant Pathway | Stereochemical Outcome (if chiral) |
| HCl or HBr | None | Sₙ1 | Racemization |
| SOCl₂ | None | Sₙi | Retention |
| SOCl₂ | Pyridine | Sₙ1/Sₙ2-like | Inversion |
Nucleophilic Substitution Reactions to Form Halogenated Derivatives
Influence of Reaction Conditions on Selectivity
The selectivity of reactions involving this compound can be significantly influenced by the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature can direct the reaction towards a specific product. For instance, in the oxidation of cycloalkanes, the use of different nickel(II) complexes as catalysts has shown varied activity and selectivity. nih.gov
In the context of cyclohexane (B81311) oxidation, nickel(II) complexes of monoamidate tetradentate ligands have demonstrated high selectivity for the formation of cyclohexanol. The turnover number (TON), a measure of catalyst activity, was found to vary with the specific ligand used, indicating that the ligand structure plays a crucial role in determining the catalytic outcome. nih.gov
Table 1: Catalytic Activity and Selectivity in Cyclohexane Oxidation
| Catalyst (Nickel(II) Complex with Ligand) | Turnover Number (TON) | Product Ratio (Alcohol/Ketone + Lactone) |
|---|---|---|
| L1: 2-(bis(pyridin-2-ylmethyl)amino)-N-phenylacetamide | 654 | Up to 23.6 |
| L2: 2-(bis(2-pyridin-2-ylmethyl)amino)-N-(naphthalen-1-yl)acetamide | 589 | Not specified |
| L3: N-benzyl-2-(bis(pyridin-2-ylmethyl)amino)acetamide | 359 | Not specified |
This table illustrates the influence of the ligand structure on the catalytic activity (TON) and selectivity (A/(K+L) ratio) in the oxidation of cyclohexane using different nickel(II) complexes. Data sourced from a study on selective synthesis of cyclic alcohols. nih.gov
Formation of Sulfonate Esters (e.g., Tosylation)
The hydroxyl group of alcohols can be converted into a much better leaving group by transforming it into a sulfonate ester, such as a p-toluenesulfonate (tosylate) or methanesulfonate (B1217627) (mesylate). masterorganicchemistry.com This transformation is crucial for subsequent nucleophilic substitution or elimination reactions. The formation of sulfonate esters from alcohols like this compound is typically achieved by reacting the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl), in the presence of a base like pyridine. nih.govyoutube.com
The reaction mechanism generally involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.comyoutube.com Pyridine serves both as a base to neutralize the generated HCl and as a nucleophilic catalyst. reddit.com It can react with the sulfonyl chloride to form a more reactive sulfonylpyridinium intermediate, which is then attacked by the alcohol. reddit.com
An important stereochemical aspect of tosylation is that the configuration of the alcohol's stereocenter is retained because the C-O bond of the alcohol is not broken during the reaction. youtube.comyoutube.com However, under certain conditions, particularly with electron-withdrawing groups on benzyl (B1604629) alcohols, treatment with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate. nih.gov
Table 2: Reagents and Products in the Formation of Sulfonate Esters from Alcohols
| Alcohol | Sulfonylating Agent | Base | Primary Product | Key Feature |
|---|---|---|---|---|
| Primary/Secondary Alcohol | Tosyl chloride (TsCl) | Pyridine | Tosylate (OTs) | Retention of stereochemistry at the alcohol carbon. youtube.com |
| Primary/Secondary Alcohol | Mesyl chloride (MsCl) | Pyridine or Triethylamine | Mesylate (OMs) | Good leaving group for substitution/elimination. masterorganicchemistry.com |
| Electron-withdrawing group substituted benzyl alcohols | Tosyl chloride (TsCl) | Pyridine | Benzyl chloride | Direct chlorination instead of tosylation. nih.gov |
This table summarizes common reactions for the formation of sulfonate esters from alcohols, highlighting the reagents used and key outcomes. masterorganicchemistry.comnih.govyoutube.com
Reactivity of the Pyridine Ring System
Exploration of Nitrogen Atom Coordination Properties
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybridized orbital, which is available for coordination with metal ions and other Lewis acids. jscimedcentral.combritannica.com This property allows it to act as a ligand in the formation of coordination complexes. The ability of the pyridine nitrogen to donate its electron pair is a fundamental aspect of its chemistry and influences the properties of the molecule. wikipedia.org
The coordination of the pyridine nitrogen to a metal center can lead to the formation of various supramolecular structures, with the final architecture depending on factors such as the position of the nitrogen atom within the ligand and the coordination geometry of the metal ion. nih.gov For instance, studies on isomeric pyridyl-β-diketonate ligands have shown that the location of the pyridine nitrogen (para, meta, or ortho) dictates the topology and dimensionality of the resulting copper(II) coordination polymers. nih.gov The coordination environment of the metal center can vary, leading to geometries such as distorted square pyramidal or octahedral. nih.govresearchgate.net
Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This deactivation is further enhanced in acidic conditions where the nitrogen atom becomes protonated. uoanbar.edu.iq Electrophilic substitutions, such as nitration and sulfonation, require harsh reaction conditions.
Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iq The presence of substituents on the pyridine ring can further influence its reactivity. Electron-donating groups can increase the basicity and reactivity towards electrophiles, while electron-withdrawing groups enhance the reactivity towards nucleophiles. nih.govslideshare.net
Rearrangement and Ring-Opening Reactions
While specific rearrangement and ring-opening reactions for this compound are not extensively detailed in the provided search results, analogous structures and general principles suggest potential pathways. For instance, pinacol-type rearrangements can occur in 1,2-diols under acidic conditions, often involving ring contraction or expansion. stackexchange.comyoutube.com In the case of cyclohexane-1,2-diol, a pinacol (B44631) rearrangement can lead to the formation of a cyclopentyl carbaldehyde through ring contraction. stackexchange.com
Ring-opening reactions of cyclic systems can also be induced under various conditions. For example, the ring-opening of epoxides can be achieved using reagents like HF-pyridine, with the regioselectivity depending on the reaction mechanism (SN1 or SN2). researchgate.net Furthermore, certain rearrangement reactions of cycloalkanol epoxides can lead to ring expansion. documentsdelivered.comdocumentsdelivered.com
Advanced Applications in Catalysis and Organometallic Chemistry
Ligand Design and Metal Complexation
The design of effective ligands is a cornerstone of modern catalysis. The 1-(2-pyridyl)cyclohexan-1-ol framework provides a robust and sterically defined N,O-bidentate system that can be modified to tune the electronic and steric properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes Featuring this compound Derivatives
The synthesis of metal complexes incorporating ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. nih.gov For instance, palladium(II) and platinum(II) complexes can be prepared by reacting the pyridyl-alcohol derivative with various Pd(II) and Pt(II) salts. rsc.org The resulting complexes are often stable, crystalline solids that can be purified by recrystallization. nih.govjscimedcentral.com
Characterization of these newly synthesized complexes is crucial to confirm their structure and purity. A suite of analytical techniques is employed for this purpose:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the C=N bond in the pyridine (B92270) ring and the C-O bond of the alcohol group are indicative of complex formation. nih.govuobasrah.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode. rsc.orgjscimedcentral.com
Elemental Analysis: This analysis determines the elemental composition (C, H, N) of the complex, which is compared against the calculated values for the proposed formula to verify its stoichiometry. rsc.orguobasrah.edu.iq
| Technique | Observation | Inference |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) and ν(C-O) bands compared to free ligand | Coordination of both pyridine nitrogen and alcohol oxygen to the metal center. uobasrah.edu.iq |
| 1H NMR | Downfield shift of pyridyl protons upon complexation | Deshielding effect due to electron donation from nitrogen to the metal. rsc.org |
| Elemental Analysis | Experimental %C, %H, %N match theoretical values | Confirmation of the molecular formula and purity of the complex. rsc.org |
| X-ray Diffraction | Determination of M-N and M-O bond lengths | Provides definitive structural proof and coordination geometry. rsc.org |
Investigation of Coordination Modes and Stereochemistry at the Metal Center
Ligands derived from this compound typically act as N,O-bidentate chelating agents, coordinating to the metal center through the pyridine nitrogen and the hydroxyl oxygen. This chelation forms a stable five-membered ring, which is a common and favorable arrangement in coordination chemistry. The specific coordination geometry adopted by the metal center—such as square planar, tetrahedral, or octahedral—is influenced by the metal's identity, its oxidation state, and the nature of other co-ligands present in the coordination sphere. rsc.orgruben-group.de
The bulky cyclohexyl group imparts significant steric hindrance around the metal center. This steric influence is critical in controlling the stereochemistry of the complex, dictating the arrangement of other ligands and potentially creating a specific chiral environment that can be exploited in asymmetric catalysis. X-ray crystallography has confirmed various coordination geometries in related systems, showing how the ligand framework adapts to different metal ions. rsc.orgmdpi.com
Chiral Ligand Architectures and Their Catalytic Implications
The carbon atom attached to the hydroxyl group and the pyridine ring in this compound is a stereocenter. This inherent chirality is a key feature that allows for the development of chiral ligand architectures. By resolving the racemic mixture of the parent alcohol, enantiomerically pure ligands can be synthesized. researchgate.net
These chiral ligands are of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov When a chiral ligand coordinates to a metal center, it creates a chiral catalytic environment. This environment can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. The design principles for such ligands often aim to position the steric bulk of the chiral framework (like the cyclohexyl group) to effectively shield one side of the active site, thereby directing the approach of the substrate. nih.govresearchgate.net The development of such "privileged ligands" is a major focus in the field, as a single successful ligand scaffold can often be applied to a wide range of catalytic transformations. researchgate.net
Catalytic Activity of Derived Metal Complexes
Metal complexes derived from this compound and its analogs are promising candidates for a variety of catalytic applications, owing to the stability and tunable nature of the ligand-metal assembly.
Homogeneous and Heterogeneous Catalysis Applications
The application of these complexes spans both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In this mode, the catalyst and reactants are in the same phase (typically liquid). wiley.com The solubility of many metal complexes with pyridyl-alcohol ligands makes them well-suited for homogeneous applications. rsc.org This setup often allows for high activity and selectivity under mild reaction conditions because the active sites are readily accessible. nih.gov Examples include applications in oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.govmdpi.com
Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling associated with homogeneous systems, the complexes can be immobilized on solid supports. rsc.org Materials such as silica, alumina, or polymers can be functionalized to anchor the ligand or the pre-formed complex. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy removal from the reaction mixture and potential for reuse. mdpi.com
Catalytic Hydrogenation of Carbon-Carbon and Carbon-Oxygen Multiple Bonds
One of the most significant applications for metal complexes derived from pyridyl-based ligands is in catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across double or triple bonds.
Complexes of metals like palladium, nickel, and rhodium are particularly effective for the hydrogenation of alkenes (C=C) and alkynes (C≡C) to their corresponding alkanes. mdpi.comacgpubs.org The catalyst facilitates the activation of molecular hydrogen and its transfer to the unsaturated substrate. The efficiency of these catalysts is often measured by their turnover frequency (TOF), which quantifies the number of substrate molecules converted per catalyst molecule per unit time.
Similarly, these catalysts can be employed for the reduction of carbonyl compounds (C=O), such as ketones and aldehydes, to alcohols. The hydrogenation of phenol (B47542) derivatives to the corresponding cyclohexanols is an industrially relevant transformation where nickel-based catalysts have shown high activity and selectivity. mdpi.com The choice of metal, ligand structure, and reaction conditions (temperature, pressure) are all critical factors that determine the catalyst's performance. mdpi.comcolab.ws
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Pd Nanoparticles | Cyclohexene (B86901) | Cyclohexane (B81311) | >99 | >99 | researchgate.net |
| Ni/CNT | Phenol | Cyclohexanol (B46403) | ~95 | High | mdpi.com |
| PdAg-HEC/ZnO | 2-Hexyn-1-ol | 2-Hexen-1-ol | ~100 | 97.2 | mdpi.com |
Metal-Catalyzed Oxidation of Organic Substrates (e.g., Cyclohexane, Cyclohexene)
Complexes derived from pyridinyl alcohol ligands, including this compound, have demonstrated notable efficacy as catalysts in the selective oxidation of alkanes. The bidentate coordination of the pyridinyl nitrogen and the alcoholato oxygen to a metal center creates a robust catalytic species capable of activating strong C-H bonds under mild conditions.
Recent research has focused on the synthesis and characterization of copper(II) complexes with this compound. These complexes have been successfully employed as catalysts for the partial oxidation of n-octane using hydrogen peroxide (H₂O₂) as the oxidant. The catalytic system demonstrates that the ligand structure plays a crucial role in both the activity and selectivity of the oxidation process. The catalytic activity is attributed to a cooperative mechanism involving the formation of Cu(II)-peroxo intermediates. Evidence suggests that the reaction can proceed through a combination of an oxygen rebound mechanism and a radical chain reaction. d-nb.inforesearchgate.net
The performance of a copper complex incorporating the this compound ligand in the oxidation of n-octane is detailed below. The reaction selectively yields C8 oxygenates, with a particular distribution among different octanones and octanols.
Table 1: Catalytic Oxidation of n-octane using a Cu(II)-[this compound] Complex Conditions: 70 °C, 3 hours, n-octane to H₂O₂ ratio of 1:7.
While direct studies on cyclohexane and cyclohexene oxidation using this compound complexes are not extensively documented, the principles derived from n-octane oxidation are highly relevant. The ability of such copper complexes to activate C-H bonds suggests their potential applicability in the oxidation of cyclic alkanes and alkenes, which are important industrial feedstocks. d-nb.inforesearchgate.net
Electrocatalytic and Photocatalytic Transformations (e.g., CO₂ Reduction)
The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of sustainable chemistry research. Pyridyl-containing ligands are central to the design of molecular electrocatalysts and photocatalysts for CO₂ reduction due to their electronic properties and ability to stabilize metal centers in various oxidation states.
While this compound itself has not been extensively reported as a primary ligand in this context, the broader class of pyridyl alcohol and related N-heterocyclic ligands has been incorporated into catalytically active complexes of metals like rhenium, ruthenium, platinum, and copper. acs.orgmdpi.commdpi.com For instance, rhenium(I) complexes with pyridyl-triazole ligands have been investigated as electrocatalysts for CO₂ reduction. acs.org The pyridyl moiety acts as a strong σ-donor, influencing the redox potential of the metal center and facilitating the catalytic cycle. acs.org
Similarly, copper complexes based on the di-2-pyridyl ketone ligand, which can form a gem-diol or alcoholate structure analogous to a pyridyl alcohol, have been shown to be bifunctional electrocatalysts. mdpi.com These complexes can catalyze both water oxidation and CO₂ reduction to CO, demonstrating the versatility of the pyridyl-carbonyl/alcohol framework. mdpi.com The catalytic turnover frequencies (TOF) for these processes are dependent on the nuclearity and geometry of the copper complexes. mdpi.com
The general mechanism for photocatalytic CO₂ reduction involves a photosensitizer that absorbs light, a catalyst that activates CO₂, and a sacrificial electron donor. Pyridyl-containing complexes can often play the dual role of photosensitizer and catalyst. Theoretical studies on cyclometalated Pt(II) complexes with dipyridylbenzene ligands highlight the importance of the ligand framework in modulating the photophysical properties and the catalytic mechanism for CO₂ reduction. mdpi.com
Table 2: Examples of Pyridyl-Ligand Metal Complexes in Electrocatalytic/Photocatalytic CO₂ Reduction
Organocatalytic Roles of Pyridyl-Cyclohexanol Derivatives
Beyond their role as ligands in metal complexes, pyridine-containing molecules are effective organocatalysts. The pyridine ring can act as a nucleophilic catalyst, a Brønsted base, or participate in radical reactions, depending on the transformation.
A significant development in this area is the photochemical organocatalytic functionalization of pyridines. acs.org This chemistry utilizes the unique reactivity of pyridinyl radicals, which are generated upon single-electron reduction of pyridinium (B92312) ions. These radicals can then effectively couple with other radical species, such as allylic radicals, to form new C-C bonds. This strategy offers a distinct approach to pyridine functionalization that diverges from classical Minisci-type reactions. acs.org
Furthermore, derivatives such as pyridine N-oxides are well-established as mild Lewis basic organocatalysts. nih.govresearchgate.net They are particularly effective in activating Lewis acidic species, for example, in the phosphorylation of alcohols. researchgate.net In these reactions, the pyridine N-oxide activates phosphoryl chlorides, facilitating the nucleophilic attack by an alcohol. This methodology is valued for its mild conditions and low catalyst loadings. researchgate.net
The pyridine moiety itself, without N-oxidation, can also serve as an organocatalyst. For instance, pyridine has been shown to catalyze the oxidation of alcohols in combination with trichloroisocyanuric acid as the terminal oxidant. rsc.org In this system, N-chloropyridinium species are proposed as the active oxidizing agents. rsc.org The cyclohexanol portion of this compound could potentially influence solubility, steric hindrance, and secondary interactions in such organocatalytic systems, although specific studies on its direct organocatalytic role are limited.
Table 3: Compound Names Mentioned in the Article
Structural Characterization and Stereochemical Investigations
Spectroscopic Techniques for Structural Elucidation
The structural confirmation of a synthesized chemical compound relies heavily on a combination of spectroscopic methods. These techniques probe the molecular structure to provide insights into the connectivity of atoms, the chemical environment of nuclei, the types of functional groups present, and the exact molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(2-Pyridyl)cyclohexan-1-ol, one would expect to see distinct signals for the four aromatic protons of the pyridine (B92270) ring and a complex set of overlapping signals for the ten protons of the cyclohexane (B81311) ring, in addition to a signal for the hydroxyl proton.
¹³C NMR: This analysis identifies all unique carbon atoms in a molecule. For this compound, eleven distinct signals would be anticipated: five for the pyridine ring carbons and six for the cyclohexanol (B46403) ring carbons. The chemical shifts would indicate the electronic environment of each carbon.
¹⁵N NMR: This less common NMR technique could provide specific information about the electronic environment of the nitrogen atom within the pyridine ring.
However, a search of scientific databases and literature did not yield any published, experimentally-derived ¹H, ¹³C, or ¹⁵N NMR data specifically for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected absorption bands would be:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
Absorptions around 3000-3100 cm⁻¹ for C-H stretching of the aromatic pyridine ring.
Absorptions just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹) for the C-H stretching of the aliphatic cyclohexane ring.
Characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
A specific, experimentally recorded IR spectrum for this compound could not be located in the available resources.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. The theoretical exact mass for the molecular ion of this compound (C₁₁H₁₅NO) can be calculated. An experimental HRMS measurement would provide a "found" value that confirms this formula with high accuracy (typically to within a few parts per million).
A specific report containing experimental HRMS data for this compound was not found during the literature search.
Solid-State Structure Determination via X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise bond lengths, bond angles, and detailed information about the conformation and packing of molecules within a crystal lattice.
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound. Consequently, no experimental data is available to conduct the following analyses.
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a solved crystal structure, it is not possible to describe the actual crystal packing. However, one can hypothesize potential interactions based on the molecule's functional groups. It is likely that the hydroxyl group would act as a hydrogen-bond donor, while the pyridine nitrogen atom would act as a hydrogen-bond acceptor, potentially leading to the formation of hydrogen-bonded chains or dimers (O-H···N) in the solid state. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules could also play a role in stabilizing the crystal lattice.
Conformational Analysis in the Crystalline Phase
The conformation of the cyclohexane ring is a key stereochemical feature. In the solid state, it would be expected to adopt a stable chair conformation to minimize steric strain. The pyridyl and hydroxyl substituents would occupy either axial or equatorial positions on this chair. The specific arrangement is determined by the molecule's effort to minimize steric hindrance and maximize favorable intermolecular interactions within the crystal. Without experimental crystallographic data, the preferred solid-state conformation of this compound cannot be determined.
Solution-Phase Stereochemistry and Conformational Preferences of this compound
The stereochemical landscape of this compound in solution is dictated by the interplay of the conformational flexibility of the cyclohexane ring and the steric and electronic influences of the 2-pyridyl and hydroxyl substituents. A comprehensive understanding of its solution-phase behavior requires detailed investigation into the equilibria between different stereoisomers and the dynamics of the cyclohexane ring's conformations.
Studies on Cis/Trans Isomerism and Diastereomeric Purity
At present, detailed experimental studies focusing specifically on the cis/trans isomerism and diastereomeric purity of this compound are not extensively documented in publicly available scientific literature. The synthesis of this compound, typically through the addition of a 2-pyridyl lithium or Grignard reagent to cyclohexanone (B45756), results in a tertiary alcohol. As the substitution occurs at a single carbon atom of the cyclohexane ring which is also the point of attachment for the hydroxyl group, traditional cis/trans isomerism concerning the relative positions of two different substituents on the ring is not applicable in the same way as it would be for a 1,2-, 1,3-, or 1,4-disubstituted cyclohexane.
However, the presence of the bulky 2-pyridyl group and the hydroxyl group on the same carbon atom significantly influences the conformational equilibrium of the cyclohexane ring. The key stereochemical consideration for this molecule revolves around the axial versus equatorial orientation of these substituents in the chair conformations of the cyclohexane ring. While not a case of geometric isomerism, the interconversion between these two chair forms can be considered a form of conformational diastereomerism.
Further research, likely employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, would be necessary to elucidate the specific diastereomeric preferences and purity in different solvent environments. Such studies would provide insight into whether one conformational isomer is significantly more stable than the other.
Dynamics and Energetics of Cyclohexane Ring Conformations
The dynamics of the cyclohexane ring in this compound involve the interconversion between two chair conformations. In one conformation, the 2-pyridyl group would occupy an axial position while the hydroxyl group is equatorial, and in the other, the 2-pyridyl group would be equatorial and the hydroxyl group axial. The relative energies of these two conformations determine the equilibrium position.
Generally, for monosubstituted cyclohexanes, a substituent prefers the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. For this compound, the situation is more complex due to the presence of two substituents on the same carbon. The energetic preference will depend on the relative steric bulk of the 2-pyridyl group versus the hydroxyl group. It is highly probable that the larger 2-pyridyl group would preferentially occupy the equatorial position to avoid significant steric clashes with the axial hydrogens on carbons 3 and 5 of the cyclohexane ring.
Computational modeling, such as density functional theory (DFT) or ab initio methods, could provide valuable data on the energetics of these conformations. Such calculations would allow for the determination of the energy difference (ΔG) between the axial-pyridyl/equatorial-hydroxyl and equatorial-pyridyl/axial-hydroxyl conformers.
Table 1: Postulated Conformational Equilibrium of this compound
| Conformer | 2-Pyridyl Group Position | Hydroxyl Group Position | Relative Steric Strain | Postulated Stability |
| A | Axial | Equatorial | Higher | Less Stable |
| B | Equatorial | Axial | Lower | More Stable |
This table is based on general principles of cyclohexane conformational analysis and awaits experimental or computational verification for this compound.
Variable-temperature NMR studies would be instrumental in experimentally determining the thermodynamics of the ring-flipping process. By analyzing the changes in the NMR spectrum at different temperatures, it would be possible to calculate the activation energy for the chair-chair interconversion and the equilibrium constant at various temperatures, thus providing a complete energetic profile of the conformational dynamics of this compound in solution. Without such specific studies, a quantitative discussion remains speculative.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1-(2-Pyridyl)cyclohexan-1-ol, DFT calculations can elucidate the fundamental aspects of its molecular conformation and spectroscopic properties.
The conformational landscape of this compound is primarily defined by the orientation of the pyridyl and hydroxyl groups on the cyclohexane (B81311) ring. The cyclohexane ring itself typically adopts a chair conformation to minimize steric strain. sapub.orgyoutube.com The substituents can occupy either axial or equatorial positions, leading to different conformers.
Computational studies on substituted cyclohexanes have shown that the relative stability of conformers is influenced by steric hindrance, such as 1,3-diaxial interactions. sapub.orgyoutube.com For this compound, two primary chair conformers are expected: one with the pyridyl group in an axial position and the hydroxyl group in an equatorial position, and the other with the pyridyl group equatorial and the hydroxyl group axial. A third conformer with both groups in equatorial positions is also possible after a ring flip.
DFT calculations can be employed to determine the optimized geometries and relative energies of these conformers. The energy difference between the conformers indicates their relative populations at equilibrium. Generally, bulkier groups prefer the equatorial position to avoid steric clashes with axial hydrogens. sapub.orgyoutube.com Therefore, it is anticipated that the conformer with the pyridyl group in the equatorial position would be more stable.
Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations on Analogous Systems
| Conformer | Pyridyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Axial | 0.00 (most stable) |
| 2 | Axial | Equatorial | > 0 |
DFT calculations are also a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. nih.govresearchgate.net These calculations help in assigning the signals in experimental NMR spectra to specific atoms within the molecule and can be used to confirm the proposed structure and stereochemistry. nih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be computed using DFT. nih.govresearchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, the characteristic stretching frequencies for the O-H and C-N bonds can be predicted. researchgate.netmasterorganicchemistry.com
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies.
Dehydration: The acid-catalyzed dehydration of this compound would likely proceed through an E1 or E2 mechanism to form an alkene. acs.orgnih.gov Computational modeling can be used to locate the transition state structures for these pathways. The geometry of the transition state provides insights into the atomic rearrangements that occur during the reaction. For an E1 mechanism, the calculations would model the formation of a carbocation intermediate, while for an E2 mechanism, they would model the concerted departure of the leaving group and a proton. Studies on the dehydration of cyclohexanol (B46403) have shown that the reaction mechanism can be influenced by the local environment. acs.orgnih.gov
Epoxidation: The epoxidation of an alkene precursor to this compound, or the further reaction of a dehydrated product, can also be studied computationally. DFT calculations can model the transition state of the reaction with an oxidizing agent, such as a peroxy acid. These models can help to understand the stereoselectivity of the epoxidation reaction. mdpi.comresearchgate.net
By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. researchgate.netnih.gov This allows for the determination of the activation energy, which is a key factor in determining the reaction rate.
Furthermore, frequency calculations on the optimized geometries allow for the determination of thermodynamic parameters such as enthalpy and entropy. nih.govnih.gov The change in Gibbs free energy (ΔG), which combines both enthalpic and entropic contributions, can then be calculated to predict the spontaneity and position of equilibrium for a reaction. For intramolecular reactions in cyclic systems like cyclohexane derivatives, activation entropy can be a significant factor in determining reactivity. nih.gov
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in different environments. nih.govnih.gov
An MD simulation of this compound, for instance in an aqueous solution, would involve placing the molecule in a simulation box filled with water molecules and solving Newton's equations of motion for all atoms in the system. nih.govbohrium.com
These simulations can reveal:
Conformational Dynamics: How the molecule transitions between different conformers over time, including the flipping of the cyclohexane ring. nih.gov
Solvent Interactions: The formation and dynamics of hydrogen bonds between the hydroxyl and pyridyl groups of the solute and the surrounding water molecules. nih.gov
Solvation Structure: The arrangement of water molecules around the solute, which can influence its reactivity.
MD simulations can thus provide a detailed picture of the behavior of this compound in a condensed phase, complementing the static picture provided by DFT calculations. mdpi.com
Quantum Chemical Insights into Intermolecular Interactions and Solvation Effects
Theoretical and computational chemistry provide powerful tools to understand the nuanced intermolecular forces and the influence of solvents on the behavior of molecules like this compound. While specific quantum chemical studies on this exact molecule are not extensively available in the public domain, a wealth of computational research on analogous systems, particularly those containing pyridine (B92270) and alcohol functionalities, allows for a detailed and scientifically grounded extrapolation of its likely behavior. These studies illuminate the nature of the non-covalent interactions that govern the molecule's aggregation, recognition, and response to different chemical environments.
Intermolecular Interactions
The structure of this compound, featuring a pyridine ring, a hydroxyl group, and a cyclohexyl moiety, predisposes it to a variety of non-covalent interactions. Quantum chemical calculations on similar molecules help to elucidate the strength and nature of these interactions.
Hydrogen Bonding: The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. Computational studies on pyridine-alcohol complexes have characterized the energetics of such interactions. For instance, infrared spectroscopic measurements and calculations on pyridine with various alcohols have determined the enthalpy of hydrogen bonding association to be in the range of -4 to -6 kcal/mol researchgate.net.
Quantum theory of atoms in molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational methods frequently used to characterize hydrogen bonds. These methods can quantify the degree of covalency and the charge transfer between the interacting molecules. In complexes of substituted nitroxide radicals with hydrogen bond donors, for example, QTAIM analysis has shown that the nature of the hydrogen bond can be a mixture of closed-shell and shared interactions, influenced by the electronic properties of the substituents rsc.org.
π-Interactions: The pyridine ring of this compound can participate in several types of π-interactions, which are crucial for molecular recognition and crystal packing. These include:
π-π Stacking: Interactions between the aromatic rings of two molecules.
Cation-π Interactions: The interaction of a cation with the face of the π-system.
Anion-π Interactions: The interaction of an anion with the electron-deficient π-system of the pyridine ring.
Numerous computational efforts have been dedicated to understanding these interactions, highlighting their importance in drug design and materials science nih.govresearchgate.net. The strength and geometry of these interactions are sensitive to substituents on the aromatic ring.
The following table summarizes the typical energies of non-covalent interactions relevant to this compound, based on computational studies of similar systems.
| Interaction Type | Interacting Moieties in this compound | Typical Energy Range (kcal/mol) |
| Hydrogen Bond | -OH (donor) with Pyridine-N (acceptor) | 4 - 8 |
| Hydrogen Bond | -OH (donor) with -OH (acceptor) | 3 - 7 |
| π-π Stacking | Pyridine ring with Pyridine ring | 1 - 5 |
| C-H···π | Cyclohexyl C-H with Pyridine ring | 0.5 - 2.5 |
Note: These are generalized values from computational studies on analogous molecular systems and serve as an estimation for the interactions involving this compound.
Solvation Effects
The behavior of this compound in solution is significantly modulated by its interactions with solvent molecules. Computational solvation models, which can be broadly categorized into explicit and implicit models, are employed to study these effects.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum chemical calculation. This allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations can provide snapshots of the solvation shells around the solute, which can then be subjected to quantum mechanical calculations researchgate.net. For this compound in a protic solvent like water or methanol, explicit models would be crucial to accurately represent the hydrogen bonding network between the hydroxyl group, the pyridine nitrogen, and the solvent molecules.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. While computationally less expensive, they are effective in capturing the bulk electrostatic effects of the solvent on the solute's properties. Density Functional Theory (DFT) calculations combined with implicit solvation models are widely used to predict how the solvent environment affects molecular geometries, reaction energies, and electronic spectra researchgate.net. For instance, studies on pyridine derivatives have shown that the electronic properties and reactivity descriptors can vary significantly in different environments nih.gov.
The following table illustrates the conceptual impact of different solvent types on the intermolecular interactions of this compound, as inferred from general computational chemistry principles.
| Solvent Type | Primary Solute-Solvent Interactions | Effect on Intermolecular Interactions of this compound |
| Protic (e.g., Water, Methanol) | Strong hydrogen bonding with -OH and Pyridine-N | Competes with and can weaken intermolecular hydrogen bonds between solute molecules. |
| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Can solvate charged or highly polar regions of the molecule, potentially disrupting electrostatic interactions. |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals / dispersion forces | Promotes solute-solute interactions, such as hydrogen bonding and π-π stacking, due to weaker solute-solvent interactions. |
Derivatization Strategies for Enhanced Analytical and Synthetic Utility
Analytical Derivatization for Chromatographic Detection and Quantification
For analytical purposes, derivatization aims to modify the physicochemical properties of an analyte to make it more amenable to a specific chromatographic technique and detection method. academicjournals.org This process can improve volatility, thermal stability, chromatographic separation, and detector response. actascientific.com
The hydroxyl group in 1-(2-Pyridyl)cyclohexan-1-ol imparts polarity and reduces its volatility, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging. Silylation is a widely employed derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govthermofisher.com This transformation increases the molecule's volatility and thermal stability, making it suitable for GC analysis. thermofisher.com
Common silylating agents react with the hydroxyl group to form a silyl ether. The choice of reagent depends on the reactivity of the hydroxyl group and the desired stability of the derivative. thermofisher.com For a tertiary alcohol like the one in this compound, stronger silylating agents or the use of a catalyst may be necessary. thermofisher.com
Table 1: Common Silylation Reagents for GC-MS Derivatization of Alcohols
| Reagent Name | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A powerful silyl donor often used with a catalyst like TMCS for hindered hydroxyls. thermofisher.comthermofisher.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | The most volatile TMS-amide, its byproducts are also highly volatile, minimizing chromatographic interference. thermofisher.comresearchgate.net |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms TBDMS derivatives that are significantly more stable to hydrolysis than TMS ethers, offering robust analytical results. fishersci.com |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Primarily used as a catalyst in conjunction with other silylating agents to increase their reactivity. thermofisher.com |
This table is interactive. You can sort and filter the data.
The derivatization reaction typically involves dissolving the analyte in an appropriate solvent, such as pyridine (B92270) or acetonitrile, and adding the silylating agent, with or without a catalyst. researchgate.net The mixture is often heated to ensure the reaction goes to completion before injection into the GC-MS system. researchgate.net
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar compounds like this compound. While the pyridine ring provides a native chromophore for UV detection, derivatization can be employed to significantly enhance detection sensitivity and selectivity. academicjournals.orgscience.gov This is achieved by introducing a tag with strong UV absorbance or fluorescence properties. nih.gov
The derivatization targets the hydroxyl group. By reacting it with a suitable reagent, a highly responsive tag can be covalently attached to the molecule. For instance, benzoyl chloride can be used to form a derivative with enhanced UV detection properties. google.com For trace-level analysis, reagents that impart fluorescence are particularly valuable as they can lower the limits of detection by several orders of magnitude. science.gov
Table 2: Derivatization Reagents for Enhanced HPLC Detection of Alcohols
| Reagent Class | Example Reagent | Target Functional Group | Detection Method | Rationale |
|---|---|---|---|---|
| Acyl Chlorides | Benzoyl Chloride | Hydroxyl | UV-Vis | Introduces a benzoyl group, a strong chromophore, enhancing molar absorptivity. google.com |
| Sulfonyl Chlorides | Dansyl Chloride | Hydroxyl | Fluorescence | Attaches a highly fluorescent dansyl group, enabling sensitive detection. |
| Isocyanates | Naphthyl isocyanate | Hydroxyl | Fluorescence | Creates a carbamate (B1207046) derivative with a fluorescent naphthyl moiety. |
This table is interactive. You can sort and filter the data.
Functional Group Interconversion for Diverse Chemical Scaffolds
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another to build molecular diversity. solubilityofthings.comic.ac.uk The tertiary alcohol of this compound is a versatile starting point for various synthetic modifications, enabling the creation of a library of related compounds with potentially different biological or material properties.
Key transformations of the hydroxyl group include its conversion into halides, ethers, esters, or its elimination to form an alkene. ub.eduorganic-chemistry.org These reactions expand the synthetic utility of the parent molecule, providing access to new chemical scaffolds. fiveable.me
Table 3: Functional Group Interconversions of Tertiary Alcohols
| Transformation | Reagent(s) | Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Dehydration | H₂SO₄ or TsOH, heat | Alkene | Creates a carbon-carbon double bond, which can undergo further reactions like hydrogenation or oxidation. |
| Conversion to Alkyl Halide | HCl, HBr, or SOCl₂, PBr₃ | Alkyl Chloride/Bromide | The halide serves as a good leaving group for nucleophilic substitution reactions. ub.edu |
| Esterification | Acyl Chloride or Carboxylic Anhydride (B1165640), Pyridine | Ester | Introduces an ester functionality, modifying the compound's polarity and reactivity. organic-chemistry.org |
| Etherification | NaH then Alkyl Halide (e.g., CH₃I) | Ether | Forms an ether linkage, which is generally more stable than an ester. |
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Selective Derivatization for Isolation and Purification Techniques
Derivatization can also be a powerful tool for facilitating the isolation and purification of a target compound from a complex matrix, such as a reaction mixture or a biological sample. The strategy involves selectively modifying the target molecule to drastically alter its physical properties, such as polarity or charge, enabling separation by techniques like liquid-liquid extraction, crystallization, or specialized chromatographic methods.
For this compound, converting the polar tertiary alcohol into a non-polar derivative, such as a trimethylsilyl (TMS) ether, would significantly increase its solubility in non-polar organic solvents (e.g., hexane, ether). This change facilitates its extraction from aqueous media, separating it from water-soluble impurities.
Alternatively, a derivative containing an ionizable functional group can be introduced. For example, reaction of the hydroxyl group with succinic anhydride in the presence of a base like pyridine would yield a hemisuccinate ester. This derivative contains a terminal carboxylic acid, which is deprotonated at high pH to form a carboxylate anion. This allows for selective extraction into an aqueous base from an organic solvent containing neutral impurities. The process can be reversed by acidifying the aqueous layer and re-extracting the protonated derivative back into an organic solvent. This acid-base extraction technique is a classic and effective method for purification.
Furthermore, derivatization can be tailored for solid-phase extraction (SPE). By attaching a specific functional group, the molecule can be made to selectively bind to an SPE sorbent. After washing away impurities, the desired compound can be cleaved from the sorbent and eluted in a purified form.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA |
| Trimethylchlorosilane | TMCS |
| Hexamethyldisilazane | HMDS |
| Benzoyl Chloride | - |
| Dansyl Chloride | - |
| Naphthyl isocyanate | - |
| 9-Fluorenylmethyl-chloroformate | FMOC-Cl |
| Thionyl chloride | SOCl₂ |
| Phosphorus tribromide | PBr₃ |
| p-Toluenesulfonyl chloride | TsCl |
| Methanesulfonyl chloride | MsCl |
| Sodium hydride | NaH |
| Succinic anhydride | - |
| Pyridine | - |
This table is interactive. You can sort and filter the data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
